5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
5-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-9-6-12(17-21-9)13(20)15-7-10-8-19(18-16-10)11-2-4-14-5-3-11/h2-6,8H,7H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTIAVQCOMZJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial properties and mechanisms of action.
Synthesis and Characterization
The synthesis of 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide typically involves the reaction of isoxazole derivatives with pyridine and triazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure of the synthesized compounds. For instance, the IR spectrum might show characteristic peaks corresponding to functional groups present in the molecule, while NMR can provide information about the hydrogen and carbon environments within the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria using methods such as broth dilution and spread plate techniques.
Table 1: Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Minimum Bactericidal Concentration (MBC) µg/mL |
|---|---|---|
| Staphylococcus aureus | 15.6 | 31.25 |
| Escherichia coli | 31.25 | 62.5 |
| Bacillus cereus | 7.8 | 15.6 |
| Listeria monocytogenes | 31.25 | 62.5 |
| Pseudomonas aeruginosa | 62.5 | 125 |
The compound exhibited notable activity against Bacillus cereus and Staphylococcus aureus , with MIC values lower than those of standard antibiotics like Oxytetracycline, indicating its potential as a novel antimicrobial agent .
The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of the triazole ring is particularly important as it is known to inhibit enzymes involved in ergosterol biosynthesis in fungi, which may also extend to similar mechanisms in bacteria.
Case Studies
A recent study evaluated the efficacy of various derivatives of triazole compounds, including our target compound, against a panel of bacterial strains. The results indicated that modifications to the isoxazole and triazole moieties could enhance antimicrobial potency. For example, derivatives with additional electron-withdrawing groups showed improved activity against resistant strains .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
This compound is of interest for its potential biological activities, particularly its antimicrobial properties. Research has explored its synthesis, characterization, and mechanisms of action.
Synthesis and Characterization
The synthesis of 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide typically involves reacting isoxazole derivatives with pyridine and triazole moieties. The structure of the synthesized compounds is confirmed through characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). IR spectra may reveal characteristic peaks corresponding to functional groups, while NMR can provide information on hydrogen and carbon environments within the compound.
Antimicrobial Activity
Recent studies highlight the antimicrobial potential of 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria using methods like broth dilution and spread plate techniques.
The compound exhibits notable activity against Bacillus cereus and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics like Oxytetracycline, suggesting its potential as a novel antimicrobial agent. The proposed mechanism of action involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The triazole ring is crucial, as it inhibits enzymes involved in ergosterol biosynthesis in fungi, potentially extending to similar mechanisms in bacteria.
Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Minimum Bactericidal Concentration (MBC) µg/mL |
|---|---|---|
| Staphylococcus aureus | 15.6 | 31.25 |
| Escherichia coli | 31.25 | 62.5 |
| Bacillus cereus | 7.8 | 15.6 |
| Listeria monocytogenes | 31.25 | 62.5 |
| Pseudomonas aeruginosa | 62.5 | 125 |
Case Studies
A study evaluated the efficacy of triazole derivatives, including 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide, against a panel of bacterial strains. Results indicated that modifications to the isoxazole and triazole moieties could enhance antimicrobial potency. Derivatives with additional electron-withdrawing groups showed improved activity against resistant strains.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural features, synthesis, and physicochemical properties.
Substituent Effects and Molecular Geometry
- Target Compound vs. Pyrazole Carboxamides (): The target compound’s triazole-pyridinylmethyl substituent contrasts with phenyl, chlorophenyl, or fluorophenyl groups in compounds 3a–3e (). This difference may influence bioavailability or binding to targets with polar active sites. For example, compound 3d (4-fluorophenyl-substituted) exhibits a higher melting point (181–183°C) than 3a (133–135°C), suggesting that electron-withdrawing groups (e.g., F, Cl) increase crystalline stability . The pyridinyl group in the target compound could similarly enhance packing efficiency via hydrogen bonding.
- Comparison with Thiazole Analogs (): The crystal structure of 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () reveals a planar isoxazole-thiazole system stabilized by intramolecular hydrogen bonds (N–H···N).
Spectroscopic and Analytical Data
NMR and MS Profiles:
The methyl group on the isoxazole ring in the target compound would resonate near δ 2.6 ppm in ^1H-NMR, as seen in analogs like 3a (δ 2.66 ppm, 3H) and 3c (δ 2.42–2.66 ppm). The pyridinyl protons are expected to appear as multiplet signals between δ 7.2–8.5 ppm, overlapping with triazole and aromatic carboxamide protons .Mass Spectrometry:
The molecular ion [M+H]+ for the target compound can be estimated at ~330–350 Da based on analogs (e.g., 3a: 403.1 Da; 5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide: 238.2 Da) .
Data Tables
Table 1: Comparison of Key Physicochemical Properties
Q & A
Q. What synthetic methodologies are optimal for preparing 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide?
The compound can be synthesized via carbodiimide-mediated coupling reactions. A validated approach involves using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in DMF, with triethylamine as a base. Key steps include:
- Stirring intermediates (e.g., pyrazole or isoxazole derivatives) with EDCI/HOBt for 30 minutes at room temperature.
- Adding the second reactant (e.g., pyridinyl-triazole derivatives) and monitoring progress via TLC.
- Purification via preparative TLC and recrystallization (ethanol or chloroform) . Yields typically range from 62–71%, with purity confirmed by NMR, MS, and elemental analysis.
Q. How should researchers characterize the compound’s structural integrity and purity?
Standard characterization includes:
- 1H/13C-NMR spectroscopy : To confirm substituent positions and integration ratios (e.g., pyridinyl protons at δ 7.4–8.1 ppm, triazole protons at δ 8.1–8.2 ppm) .
- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peaks matching theoretical values).
- Elemental analysis : For C, H, N content (deviations < 0.5% indicate purity) . Advanced methods like single-crystal XRD (e.g., CCDC 2169899) resolve stereoelectronic effects in analogues .
Q. What solvents and reaction conditions stabilize intermediates during synthesis?
- DMF is preferred for coupling reactions due to its polar aprotic nature and compatibility with EDCI/HOBt .
- Acidic/basic workup (0.2 M HCl, 2 M NaOH) removes unreacted starting materials.
- Avoid prolonged exposure to moisture or high temperatures to prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities toward target proteins (e.g., kinases or receptors). For analogues, pyridinyl-triazole motifs show π-π stacking with aromatic residues, while the isoxazole ring contributes to hydrophobic interactions .
- Reaction path searches : Quantum chemical calculations (e.g., DFT) optimize reaction conditions by identifying low-energy transition states, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data across structural analogues?
- SAR studies : Compare substituent effects. For example:
- Electron-withdrawing groups (e.g., -Cl, -F) on aryl rings enhance metabolic stability but may reduce solubility .
- Methyl groups on isoxazole improve lipophilicity, correlating with membrane permeability in cell-based assays .
Q. How can researchers integrate high-throughput screening (HTS) with synthetic workflows?
- Parallel synthesis : Use automated platforms to generate libraries of carboxamide derivatives (e.g., varying pyridinyl or triazole substituents).
- HTS assays : Prioritize compounds with IC50 < 1 µM in target-specific screens (e.g., enzyme inhibition or cytotoxicity).
- Data-driven optimization : Apply machine learning to predict yield-activity relationships, as demonstrated in ICReDD’s feedback loop between computation and experimentation .
Q. What analytical techniques validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 10), oxidative (3% H2O2), and photolytic conditions.
- HPLC-MS monitoring : Track degradation products (e.g., hydrolyzed carboxamide or oxidized triazole rings) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; ≤5% degradation indicates suitability for in vivo studies .
Methodological Notes
- Contradictions in yields : Lower yields (e.g., 62% vs. 71%) in analogues may arise from steric hindrance or electron-deficient aryl substituents .
- Crystallography limitations : While XRD provides precise structural data, it requires high-purity crystals, which may not form for all derivatives .
- Ethical considerations : Adhere to OECD guidelines for preclinical testing to ensure reproducibility and reduce animal use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
